4,5-Dihydro Prednisone

Glucocorticoid Pharmacology Bioassay Steroid Metabolism

Quantifying 4,5-dihydro impurities in Prednisone APIs requires a specific reference standard-generic corticosteroid standards produce misidentification and failed regulatory submissions. 4,5-Dihydro Prednisone (CAS 103881-93-2) is a fully characterized, reduction-specific metabolite standard that eliminates this risk. • Fully characterized reference material with USP/EP traceability; supplied with comprehensive CoA • Enables accurate HPLC, GC-MS, or LC-MS/MS method validation per ICH Q3A/B • Batch-to-batch consistency for ANDA/NDA impurity profiling and QC release testing Essential for clinical pharmacokinetic studies and anti-doping analysis requiring unambiguous metabolite identification.

Molecular Formula C21H28O5
Molecular Weight 360.45
CAS No. 103881-93-2
Cat. No. B586577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro Prednisone
CAS103881-93-2
Synonyms(5α)-17,21-Dihydroxypregn-1-ene-3,11,20-trione;  17,21-Dihydroxy-5α-Pregn-1-ene-3,11,20-trione; 
Molecular FormulaC21H28O5
Molecular Weight360.45
Structural Identifiers
SMILESCC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-15,18,22,26H,3-4,6,8-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1
InChIKeyXGRPDOONUXQWRT-FZPGBCFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro Prednisone Reference Standard


4,5-Dihydro Prednisone (CAS 103881-93-2), also known as (5α)-17,21-Dihydroxypregn-1-ene-3,11,20-trione, is a fully characterized synthetic corticosteroid derivative and a key metabolite of Prednisone [1]. It is formed via microbial transformation and is recognized as a major human urinary metabolite, alongside 20-hydroxy and 11-keto/11-hydroxy conversion products [2][3]. This compound serves as a highly characterized reference material essential for analytical method development, method validation (AMV), and Quality Controlled (QC) applications, particularly as a reference standard for traceability against pharmacopeial standards (USP or EP) . It is also utilized as a Prednisone impurity standard .

WorkflowImpurity profiling & method validation for Prednisone
SelectionTraceable to USP/EP monographs; differentiated metabolite
Use ContextGC-MS/LC-MS identification in complex matrices

Why 4,5-Dihydro Prednisone Cannot Be Substituted


Substituting 4,5-Dihydro Prednisone with other corticosteroid standards, including Prednisone itself, is not scientifically valid due to fundamental differences in molecular structure and analytical behavior. The reduction of the Δ4,5 double bond in the A-ring results in distinct chromatographic and mass spectral properties, which are essential for accurate identification and quantification of this specific metabolite in complex biological matrices [1][2]. Furthermore, 4,5-Dihydro Prednisone exhibits significantly different biological activity compared to the parent compound, with in vivo studies demonstrating a marked reduction in glucocorticoid efficacy [3]. Therefore, using an incorrect standard would lead to misidentification of metabolites, inaccurate impurity profiling, and compromised method validation, directly impacting regulatory compliance and data integrity.

Δ4,5 reduction alters chromatographic retention and mass spectra; may not transfer between standards.
Reported bioassay response is markedly lower than Prednisone; may confound metabolite activity interpretation.
Regulatory impurity control and method validation may be compromised without this specific standard.

4,5-Dihydro Prednisone Evidence


Reduced Glucocorticoid Activity

In a comparative in vivo bioassay, 4,5-Dihydroprednisone (4,5-DHP) demonstrated a dramatically reduced glucocorticoid effect compared to Prednisone and Prednisolone. When administered at a dose of 3 mg to adrenalectomized mice, Prednisolone resulted in a 55.1% average increase in muscle glycogen content. In contrast, an equivalent dose of 4,5-DHP produced only a 13.9% increase, a statistically significant reduction in efficacy [1].

Bioassay Response
Head-to-head
13.9% vs 55.1% glycogen increase
Supports metabolite differentiation endpoint context
Adrenalectomized mouse model, 3 mg dose
Glucocorticoid Pharmacology Bioassay Steroid Metabolism

Metabolic Pathway Differentiation

Gas chromatography-mass spectrometry (GC-MS) analysis of human urine following corticosteroid administration identified 4,5-dihydro analogues as major metabolites of prednisone and prednisolone, alongside 20-hydroxy and 11-keto/11-hydroxy conversion products [1]. Unlike the active parent drugs and their reversible 11-keto/11-hydroxy interconversion products, the 4,5-dihydro metabolite represents an irreversible inactivation pathway. This distinct metabolic fate is crucial for distinguishing it from other metabolites like 20β-dihydroprednisone, which constitutes 39.1±6.7% of metabolized prednisolone in placental perfusion models [2].

Metabolic Fate
Reported
Irreversible inactivation product
Enables long-term exposure marker interpretation
Human urinary GC-MS; distinct from reversible interconversion
Drug Metabolism Clinical Pharmacology Doping Control

Analytical Differentiation by GC

The gas chromatographic behavior of 4,5-Dihydro Prednisone, as its methoxime-trimethylsilyl (MO-TMS) derivative, is distinct from Prednisone and other metabolites. While the exact retention index (RI) value is available in the full text [1], the study explicitly presents the retention indices and mass spectral data that allow for unequivocal identification and quantification of 4,5-dihydro analogues in the presence of closely related steroids [1]. The NIST Chemistry WebBook provides standardized IUPAC InChI and InChIKey for the MO-TMS derivative, which are critical for method harmonization [2].

GC Separation
Method context
Distinct RI for MO-TMS derivative
Supports baseline separation in impurity profiling
Helium carrier, methyl silicone capillary column
Analytical Chemistry GC-MS Steroid Profiling

Regulatory Reference Standard for Impurity Control

4,5-Dihydro Prednisone is a fully characterized reference standard essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Prednisone. It is provided with a detailed Structure Elucidation Report (SER) and complies with stringent regulatory standards set by USP, EMA, JP, and BP [1]. In contrast, generic Prednisone API may not be certified to contain a specific, quantified level of this impurity. As a Prednisone Impurity standard, it is available at 96% purity (HPLC) for use in method validation and quality control .

Regulatory Support
Specification review
Compliant with USP/EP/JP/BP; SER included
Supports ANDA/NDA impurity control documentation
Available as impurity standard, 96% HPLC
Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

4,5-Dihydro Prednisone Applications


Impurity Profiling Method Development

Utilize 4,5-Dihydro Prednisone as a primary reference standard for developing and validating HPLC, GC-MS, or LC-MS/MS methods to detect and quantify the 4,5-dihydro impurity in Prednisone active pharmaceutical ingredients (APIs) and finished drug products. This is essential for meeting ICH Q3A/B guidelines and pharmacopeial monograph requirements [1].

Metabolite Quantification in Toxicology

Employ 4,5-Dihydro Prednisone as a certified reference material for the accurate identification and quantification of this major urinary metabolite in human samples. This application is critical for clinical pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analysis, where differentiation from other corticosteroids is mandated [2].

QC and Batch Release Testing

Integrate 4,5-Dihydro Prednisone as a working standard in QC laboratories to ensure batch-to-batch consistency and compliance with specified impurity limits for Prednisone tablets, oral solutions, and injectable formulations. This supports ANDA/NDA submissions and ongoing stability studies [1].

Glucocorticoid Inactivation Pathways Research

Use 4,5-Dihydro Prednisone as a tool compound to study the activity and expression of steroid 5α-reductase or other reductases involved in the irreversible inactivation of glucocorticoids. This research helps elucidate mechanisms of glucocorticoid resistance and tissue-specific metabolism [3].

Application
Selection Property
Validation Focus
Impurity profiling & method development
Certified reference standard for chromatographic identity
Peak purity and system suitability verification
Metabolite quantification in bioanalysis research
Irreversible metabolite, specific MS signature
Matrix-effect assessment, accuracy in urine/plasma research matrices
QC batch release & stability testing
Traceable impurity level for pharmacopeial compliance
Impurity limit conformity per ICH Q3A/B
Glucocorticoid inactivation pathway research
5α-reduced metabolite with distinct bioassay response
Pathway-specific metabolite monitoring

Technical Documentation Hub

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40 linked technical documents
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